molecular formula C7H4BrNO2 B077656 5-Bromo-2-benzoxazolinone CAS No. 14733-73-4

5-Bromo-2-benzoxazolinone

Cat. No. B077656
M. Wt: 214.02 g/mol
InChI Key: DMHTZWJRUUOALC-UHFFFAOYSA-N
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Patent
US09365578B2

Procedure details

A mixture of 2-amino-4-bromophenol (6.0 g, 31.9 mmol) and 1,1′-carbonyldiimidazole (6.2 g, 38.3 mmol) in p-dioxane (30 mL) was heated at 120° C. for 3 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with 1N hydrochloric acid (3 20 mL), water (20 mL) and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was triturated in hexanes/diethyl ether (1:1 v/v, 50 mL) and washed with hexanes (20 mL) to afford 5-bromobenzo[d]oxazol-2(3H)-one in 91% yield (6.2 g) as a beige solid: 1H NMR (300 MHz, DMSO-d6) δ11.85 (br s, 1H), 7.28-7.25 (m, 3H); MS (ES+) m/z 212.0 (M+1), 214.0 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].[C:10](N1C=CN=C1)(N1C=CN=C1)=[O:11]>O1CCOCC1>[Br:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][C:10](=[O:11])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Br)O
Name
Quantity
6.2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 1N hydrochloric acid (3 20 mL), water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in hexanes/diethyl ether (1:1 v/v, 50 mL)
WASH
Type
WASH
Details
washed with hexanes (20 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(NC(O2)=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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